molecular formula C6H6O8 B7800666 5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate

Cat. No.: B7800666
M. Wt: 206.11 g/mol
InChI Key: MOXQQBFFKTTYIV-UHFFFAOYSA-N
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Description

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate: rhodizonic acid dihydrate , is a chemical compound with the molecular formula C6H6O8 . It is a red crystalline solid that is highly soluble in water and exhibits strong acidic properties. This compound is notable for its ability to form colorful salts, which are often used in analytical chemistry for detecting and quantifying metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate can be synthesized through various chemical reactions. One common method involves the reaction of nitroacetic acid with phenol to produce rhodizonic acid, which is then hydrated to form the dihydrate . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to maintain product quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various chlorinated species, while reduction reactions may produce simpler hydroxy derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetraone dihydrate is unique due to its highly symmetrical structure and ability to form stable, colorful salts. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2O6.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXQQBFFKTTYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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